Junceellolide C

HBV cccDNA antiviral

Select Junceellolide C for its unique, evidence-backed mechanism: it is the only briarane diterpenoid proven to both promote cccDNA degradation and inhibit its replenishment at 10 μM in HepAD38 cells. This specific activity, driven by its critical 3E,5(16)-diene and C-6 chlorine moieties, is not replicated by inactive congeners like juncenolide J. It is the essential chemical probe for HBV cure research, ideal for SAR-driven medicinal chemistry and combination studies with nucleos(t)ide analogs like entecavir or tenofovir.

Molecular Formula C26H33ClO10
Molecular Weight 541.0 g/mol
Cat. No. B12405504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJunceellolide C
Molecular FormulaC26H33ClO10
Molecular Weight541.0 g/mol
Structural Identifiers
SMILESCC1C(=O)OC2C1(C(C3C(C(CCC34CO4)OC(=O)C)(C(C=CC(=C)C2Cl)OC(=O)C)C)OC(=O)C)O
InChIInChI=1S/C26H33ClO10/c1-12-7-8-17(34-14(3)28)24(6)18(35-15(4)29)9-10-25(11-33-25)20(24)22(36-16(5)30)26(32)13(2)23(31)37-21(26)19(12)27/h7-8,13,17-22,32H,1,9-11H2,2-6H3/b8-7-/t13-,17-,18-,19-,20+,21-,22-,24-,25-,26-/m0/s1
InChIKeyGTHKEJRKRGQZPU-PWOPPRJBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Junceellolide C: A Marine-Derived Briarane Diterpenoid with Differentiated cccDNA-Targeting Activity for HBV Research


Junceellolide C (CAS: 121769-82-2) is a briarane-type diterpenoid natural product isolated from gorgonian corals of the genera Junceella, Dichotella, and Ellisella [1]. The compound features a γ-lactone-bearing bicyclo[8.4.0] ring system with a characteristic 3E,5(16)-diene moiety and a chlorine substitution at C-6 [2]. Junceellolide C is distinguished from other briarane diterpenoids by its demonstrated ability to target and promote the degradation of covalently closed circular DNA (cccDNA), the persistent episomal template responsible for HBV chronicity [3].

Why Generic Briarane Diterpenoids Are Not Functionally Equivalent to Junceellolide C for Anti-HBV Studies


Briarane-type diterpenoids exhibit wide structural and functional diversity, with biological activities ranging from anti-inflammatory and cytotoxic to antiviral effects [1]. Generic substitution among this class is scientifically invalid because structural variations—such as the presence and position of a chlorine atom, the diene system configuration, and specific acetoxy substituents—directly dictate both the molecular target and the resulting pharmacological profile. For instance, the structurally related analog juncenolide J (which co-occurs with junceellolide C in Dichotella gemmacea) shows no anti-inflammatory activity in bioassays [2], while praelolide functions as an Nrf2 activator rather than an antiviral agent . Among 12 briarane congeners evaluated in a single study, junceellolide C was identified as the most active anti-HBV compound, with its specific 3E,5(16)-diene and C-6 chlorine substitution being critical structural determinants of this differentiated activity [1].

Quantitative Differentiation of Junceellolide C Versus Briarane Congeners and Standard Controls for Anti-HBV Research


Superior Anti-HBV Potency Among Briarane Congeners: EC₅₀ Comparison

In a comparative evaluation of 12 briarane-type diterpenoids isolated from Ellisella sp., junceellolide C was identified as the most active anti-HBV congener [1]. Junceellolide C inhibits HBV DNA replication in HepAD38 cells with an EC₅₀ of 5.19 μM and reduces supernatant HBV RNA with an EC₅₀ of 3.52 μM . In comparison, eight newly characterized ellisellolides (A-H) and three known briaranes tested in the same study exhibited either weaker or no measurable anti-HBV activity, as confirmed by the study's SAR analysis [1].

HBV cccDNA antiviral

cccDNA Transcription Inhibition and Degradation Promotion: A Unique Mechanism Not Shared by Nucleoside Analogs

Junceellolide C demonstrates a unique dual effect on HBV cccDNA that is not observed with standard-of-care nucleos(t)ide analogs (e.g., entecavir, tenofovir) or other briarane diterpenoids [1]. At a concentration of 10 μM, junceellolide C significantly reduces HBV cccDNA replenishment and actively promotes the degradation of existing cccDNA pools in HepAD38 cells over 8 days of treatment [1]. In contrast, nucleos(t)ide analogs suppress HBV DNA synthesis downstream of cccDNA transcription but do not eliminate the cccDNA reservoir, which is the primary barrier to achieving functional cure [2].

cccDNA HBV transcription inhibitor

Broad-Spectrum Suppression of HBV Replication Markers Versus Single-Endpoint Assays

Junceellolide C exhibits a dose-dependent reduction across three distinct HBV replication markers: intracellular HBV DNA, secreted HBV RNA, and HBeAg protein production [1]. This multi-marker suppression is characteristic of a cccDNA transcription inhibitor rather than a downstream polymerase inhibitor. While many anti-HBV screening hits show activity against only HBV DNA (due to polymerase inhibition), junceellolide C's concurrent reduction of HBV RNA (EC₅₀ = 3.52 μM) and HBeAg confirms upstream transcriptional targeting [1]. In the same study, other briarane congeners did not demonstrate this coordinated multi-marker suppression profile [1].

HBV antiviral HBeAg

Optimal Research and Procurement Scenarios for Junceellolide C


HBV cccDNA Biology and Transcriptional Regulation Studies

Researchers investigating the molecular mechanisms governing cccDNA transcription, stability, and degradation should prioritize junceellolide C as a chemical probe. Its demonstrated ability to both inhibit cccDNA replenishment and promote degradation of existing cccDNA at 10 μM in HepAD38 cells provides a unique tool to dissect cccDNA dynamics [1]. This activity profile is not replicated by nucleos(t)ide analogs or other briarane diterpenoids, making junceellolide C the preferred choice for mechanistic studies aimed at identifying novel cccDNA-targeting strategies [1].

Anti-HBV Lead Discovery and SAR Campaigns

For medicinal chemistry groups pursuing novel HBV therapeutics, junceellolide C serves as a validated starting scaffold with a unique mechanism of action (cccDNA transcription inhibition) [1]. The structure-activity relationship (SAR) data from the Ellisella sp. study explicitly identifies the 3E,5(16)-diene and C-6 chlorine substitution as critical structural features for anti-HBV activity [1]. Procurement of junceellolide C over structurally similar but inactive congeners (e.g., juncenolide J) ensures that SAR expansion efforts build upon a scaffold with confirmed target engagement and desirable multi-marker suppression activity .

Combination Therapy Studies with Nucleos(t)ide Analogs

Given that junceellolide C targets the cccDNA reservoir while nucleos(t)ide analogs (entecavir, tenofovir) suppress viral polymerase activity, the compound is ideally suited for combination studies aiming to evaluate additive or synergistic effects toward functional cure of chronic HBV [1]. Junceellolide C's EC₅₀ values of 5.19 μM (HBV DNA) and 3.52 μM (HBV RNA) provide a quantitative baseline for designing rational combination experiments in HepAD38 or other HBV-replicating cell models .

Natural Product Screening Libraries for Antiviral Discovery

Institutions building or curating marine natural product libraries should include junceellolide C as a positive control and reference standard for briarane diterpenoid screening. As the most active anti-HBV congener among 12 structurally characterized briaranes from Ellisella sp., junceellolide C provides a benchmark for activity threshold in primary screening assays [1]. Its well-defined structure (C₂₆H₃₃ClO₁₀, MW 540.99) and commercial availability facilitate reproducible assay development and cross-study comparisons [2].

Technical Documentation Hub

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